molecular formula C21H13ClN2O3S B2850887 (E)-3-(2-chlorophenyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylamide CAS No. 684231-65-0

(E)-3-(2-chlorophenyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylamide

Cat. No. B2850887
CAS RN: 684231-65-0
M. Wt: 408.86
InChI Key: NPMDBCHYFCJPCI-MDZDMXLPSA-N
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Description

(E)-3-(2-chlorophenyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylamide, also known as COTI-2, is a small molecule drug that has shown potential in cancer treatment. It was developed by the Canadian biotechnology company Critical Outcome Technologies Inc. (COTI) and is currently undergoing preclinical and clinical trials.

Scientific Research Applications

Herbicidal Activity

A series of compounds similar to the query chemical, particularly those containing chlorothiazolyl groups, have been synthesized and evaluated for their herbicidal activities. These compounds have shown to inhibit PSII electron transport, which is essential for plant photosynthesis, thereby exhibiting potent herbicidal activities. This suggests that derivatives of the query compound could serve as a novel class of herbicides with effectiveness comparable to existing analogs bearing chloropyridyl or chlorophenyl groups (Wang et al., 2004).

Antimicrobial and Cytotoxic Activities

Another research avenue explores the antimicrobial properties of thiosemicarbazide derivatives, which serve as precursors for synthesizing heterocyclic compounds, including thiazole derivatives. These synthesized compounds have been assessed for antimicrobial activity, indicating potential applications in fighting bacterial and fungal infections (Elmagd et al., 2017).

Furthermore, novel coumarylthiazole derivatives containing aryl urea/thiourea groups have been synthesized, demonstrating inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation. These findings suggest potential applications in treating neurodegenerative diseases like Alzheimer's (Kurt et al., 2015).

Synthesis Methodologies

The development of environmentally friendly synthesis methodologies for such compounds is also a significant area of research. For instance, ultrasound-promoted synthesis techniques have been employed for the rapid creation of new thiazole derivatives bearing a coumarin nucleus, demonstrating the efficiency and eco-friendliness of these methods. These techniques could potentially be applied to synthesize a wide array of similar compounds for various biological applications (Gomha & Khalil, 2012).

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN2O3S/c22-16-7-3-1-5-13(16)9-10-19(25)24-21-23-17(12-28-21)15-11-14-6-2-4-8-18(14)27-20(15)26/h1-12H,(H,23,24,25)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMDBCHYFCJPCI-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C=CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-chlorophenyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylamide

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